5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid molecular weight and logP
5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid molecular weight and logP
An in-depth technical analysis of 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS: 1340178-78-0) requires a fundamental understanding of its physicochemical properties and its strategic utility in medicinal chemistry. This whitepaper dissects the molecular weight, partition coefficient (LogP), and synthetic applications of this privileged scaffold, providing actionable insights for drug development professionals designing targeted kinase inhibitors.
Executive Summary & Scaffold Significance
In the landscape of targeted oncology and neuropharmacology, the pyrazolo[1,5-a]pyrimidine core has emerged as a highly potent, ATP-competitive kinase inhibitor framework[1]. 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid serves as a critical synthetic building block for developing inhibitors against kinases such as RET, Trk, c-Src, and NAK[2][3][4].
The architecture of this intermediate is highly deliberate:
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The Heterocyclic Core: Acts as a purine bioisostere, forming essential hydrogen bonds with the kinase hinge region[1].
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The 5-Cyclopropyl Group: Functions as a lipophilic, sterically compact shield that occupies specific hydrophobic pockets within the ATP-binding site, enhancing selectivity without disproportionately increasing molecular weight[2].
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The 7-Carboxylic Acid: Provides a highly reactive vector for amide derivatization, allowing chemists to extend the molecule into the solvent-exposed channel of the kinase[1].
Logical interaction model of the pyrazolo[1,5-a]pyrimidine scaffold within a kinase ATP pocket.
Physicochemical Profiling: Molecular Weight & LogP Dynamics
To avoid "molecular obesity" during lead optimization, starting scaffolds must possess strict physicochemical discipline.
Molecular Weight (203.20 g/mol )
At 203.20 g/mol [5], this intermediate is highly ligand-efficient. In drug discovery, building blocks under 250 Da are ideal because they leave an ample "molecular budget" for the addition of anilines, macrocyclic linkers, or solubilizing groups. Elaborating this scaffold into a final drug candidate (typically 400–500 Da) ensures strict adherence to Lipinski’s Rule of 5, maximizing the probability of oral bioavailability.
Partition Coefficient (LogP: ~1.1 - 1.5)
The calculated LogP for this compound sits in the optimal range of 1.1 to 1.5.
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Causality of the Cyclopropyl Group: Replacing a standard methyl group with a cyclopropyl ring increases lipophilicity (+ ~1.1 LogP) and metabolic stability, shielding the core from cytochrome P450-mediated oxidation.
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Lipophilic Ligand Efficiency (LLE): Starting with a low-positive LogP prevents the final optimized drug from crossing the highly lipophilic threshold (LogP > 5), which would otherwise result in poor aqueous solubility, high plasma protein binding, and off-target toxicity.
Quantitative Data Summary
| Parameter | Value | Pharmacological Implication |
| CAS Number | 1340178-78-0 | Unique identifier for procurement and registry[5]. |
| Molecular Formula | C10H9N3O2 | Confirms stoichiometry for synthetic mass balances[5]. |
| Molecular Weight | 203.20 g/mol | High Ligand Efficiency (LE); ideal for fragment-based design[5]. |
| Monoisotopic Mass | 203.0695 Da | Critical for exact mass verification via HRMS during synthesis. |
| Estimated LogP | 1.1 - 1.5 | Optimal baseline lipophilicity for a core starting scaffold. |
| H-Bond Donors/Acceptors | 1 / 4 | Provides essential interaction vectors for target binding. |
Experimental Protocol: High-Fidelity LogP Determination
Because the 7-carboxylic acid moiety ionizes at physiological pH (forming a carboxylate), distinguishing between true LogP (neutral species) and LogD (ionized species at pH 7.4) is critical. Below is a self-validating Shake-Flask and UPLC-MS protocol designed to determine the true LogP.
Causality & Self-Validation: This protocol utilizes an acidic aqueous phase to suppress carboxylic acid ionization. It incorporates a mass-balance calculation to ensure no compound is lost to precipitation, making the system self-validating.
Step-by-Step Methodology:
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Phase Saturation: Vigorously stir 1-octanol and 0.1 M HCl (pH ~1.0) together for 24 hours at 25°C.
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Causality: Mutually saturating the phases prevents solvent mass transfer during the actual experiment, which would alter phase volumes and skew the final concentration ratio.
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Solubilization: Dissolve exactly 1.0 mg of 5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid in 1.0 mL of the saturated 1-octanol phase.
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Equilibration: Add 1.0 mL of the saturated acidic aqueous phase to the octanol solution. Shake mechanically at 25°C for 24 hours.
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Causality: 24 hours ensures complete thermodynamic equilibrium between the lipophilic and hydrophilic phases.
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Phase Separation (Critical Step): Centrifuge the mixture at 3000 rpm for 15 minutes.
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Causality: Centrifugation breaks micro-emulsions. Without this step, microscopic octanol droplets suspended in the aqueous phase will artificially inflate the aqueous concentration reading, resulting in a falsely low LogP.
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Quantification & Validation: Carefully extract aliquots from both phases and analyze via UPLC-UV/MS.
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Self-Validation: Calculate the mass balance ( CoctVoct+CaqVaq=Mtotal ). If the recovery is < 95%, the compound has precipitated at the interface, and the run must be discarded. Calculate LogP as Log10(Coct/Caq) .
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Standardized shake-flask and UPLC-MS workflow for experimental LogP determination.
Synthetic Workflows in Drug Discovery
The primary synthetic utility of 5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid lies in its elaboration into complex amides or macrocycles targeting kinases like AAK1 and RET[3][6].
Amide Coupling Rationale: The 7-carboxylic acid is typically reacted with complex anilines or aliphatic amines. Because pyrazolo[1,5-a]pyrimidines can be sensitive to harsh conditions, mild uronium-based coupling reagents (e.g., HATU) combined with a non-nucleophilic base (DIPEA) in DMF are the industry standard[1].
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Causality: HATU is preferred over traditional EDC/HOBt for heteroaromatic carboxylic acids due to its vastly superior activation kinetics. Faster activation minimizes the risk of decarboxylation—a known side reaction for electron-deficient heterocyclic carboxylic acids under basic conditions.
Synthetic workflow for amide coupling of the 7-carboxylic acid to yield kinase inhibitors.
By strictly controlling the physicochemical properties (MW and LogP) at the scaffold level, medicinal chemists can leverage 5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid to systematically build highly selective, orally bioavailable therapeutics.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. 5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | 1340178-78-0 [sigmaaldrich.com]
- 6. Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 | bioRxiv [biorxiv.org]
